- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756

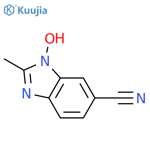

Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

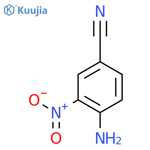

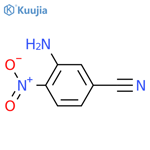

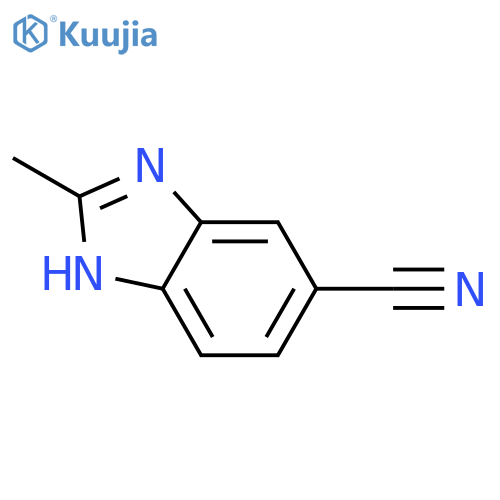

92443-13-5 structure

Produktname:2-Methyl-1H-benzodimidazole-5-carbonitrile

CAS-Nr.:92443-13-5

MF:C9H7N3

MW:157.171981096268

MDL:MFCD06659814

CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

- 1H-Benzimidazole-6-carbonitrile,2-methyl-

- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)

- 2-methyl-1H-Benzimidazole-6-carbonitrile

- 2-methyl-3H-benzimidazole-5-carbonitrile

- 2-Methyl-1H-benzimidazole-5-carbonitrile

- 2-Methyl-5-cyan-benzimidazol

- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE

- 5-CYANO-2-METHYL-BENZIMIDAZOLE

- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)

- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)

- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)

- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile

- 2-Methyl-1H-benzodimidazole-5-carbonitrile

-

- MDL: MFCD06659814

- Inchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)

- InChI-Schlüssel: QPFHANMJUAOJKH-UHFFFAOYSA-N

- Lächelt: N#CC1C=C2C(NC(C)=N2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 157.06400

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 0

Experimentelle Eigenschaften

- PSA: 52.47000

- LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile Sicherheitsinformationen

2-Methyl-1H-benzodimidazole-5-carbonitrile Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Methyl-1H-benzodimidazole-5-carbonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC87325-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 96% | 5g |

$1316.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 5g |

¥19346.00 | 2024-04-25 | |

| abcr | AB267934-1g |

2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |

92443-13-5 | 95% | 1g |

€587.60 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 1g |

¥4898.00 | 2024-04-25 | |

| Ambeed | A324131-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 95+% | 1g |

$397.0 | 2024-04-16 | |

| 1PlusChem | 1P0066BH-5g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 96% | 5g |

$1392.00 | 2025-02-21 | |

| abcr | AB267934-1 g |

2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |

92443-13-5 | 1g |

€565.00 | 2023-04-26 | ||

| TRC | M337363-2.5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337363-5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 5mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1249907-1g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 95% | 1g |

$500 | 2024-06-07 |

2-Methyl-1H-benzodimidazole-5-carbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C

Referenz

- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux

Referenz

- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C

Referenz

- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C

Referenz

- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C

Referenz

- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 12 h, reflux

Referenz

- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C

Referenz

- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

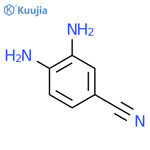

- 3,4-Diaminobenzonitrile

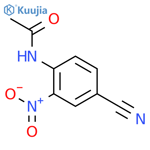

- 4-Amino-3-nitrobenzonitrile

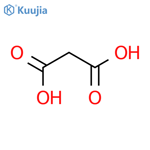

- propanedioic acid

- 1,1,1-Trimethoxyethane

- Acetamide,N-(4-cyano-2-nitrophenyl)-

- 3-amino-4-nitro-benzonitrile

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile Verwandte Literatur

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Verwandte Produkte

- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)

- 2228952-69-8(tert-butyl N-{2-methyl-5-2-methyl-2-(methylamino)propylphenyl}carbamate)

- 1261625-14-2(2-Fluoro-5-hydroxyquinoline)

- 13967-25-4(Difluorodimercury)

- 2411264-75-8(N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide)

- 894020-50-9(1-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl-3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylurea)

- 2228168-46-3(5-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2,2-dimethylpentanoic acid)

- 1805476-49-6(4-Amino-2-bromo-5-(trifluoromethyl)benzenesulfonamide)

- 2034335-52-7(4-(2-methylpyridine-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2229424-00-2(tert-butyl N-{3-amino-2-3-(trifluoromethyl)-1H-pyrazol-4-ylpropyl}carbamate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Reinheit:99%

Menge:1g

Preis ($):357.0